molecular formula C8H16N2O2 B080980 2-(Piperazin-1-yl)ethyl acetate CAS No. 13849-30-4

2-(Piperazin-1-yl)ethyl acetate

Cat. No.: B080980
CAS No.: 13849-30-4
M. Wt: 172.22 g/mol
InChI Key: IFRKEAUJMRIYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-1-yl)ethyl acetate (CAS 13849-30-4) is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It belongs to the piperazine class of organic compounds, which are saturated aliphatic six-membered rings containing two nitrogen atoms in opposing positions . Piperazine derivatives are extensively investigated in medicinal chemistry for their diverse biological activities and central nervous system (CNS) effects . Recent scientific studies on structurally related piperazine-ethyl acetate derivatives have revealed significant neuropharmacological potential. Specifically, one such derivative demonstrated anxiolytic-like and antidepressant-like activities in preclinical behavioral models . This research indicates that the biological activity of these compounds is modulated by key neurotransmitter systems, specifically as an agonist at the 5-HT1A receptor within the serotonergic system and through interaction with the benzodiazepine site of the GABAA receptor . The piperazine core is a known pharmacophore, and its mechanism of action in various contexts can include GABA receptor agonism, which may lead to hyperpolarization of nerve endings . Researchers utilize this compound and its analogs as valuable building blocks in the design and synthesis of novel bioactive molecules for CNS drug discovery . It is also employed in the development of potential therapeutic agents for conditions such as anxiety and depression . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

13849-30-4

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-piperazin-1-ylethyl acetate

InChI

InChI=1S/C8H16N2O2/c1-8(11)12-7-6-10-4-2-9-3-5-10/h9H,2-7H2,1H3

InChI Key

IFRKEAUJMRIYNC-UHFFFAOYSA-N

SMILES

CC(=O)OCCN1CCNCC1

Canonical SMILES

CC(=O)OCCN1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activities

Substitutions on the Piperazine Ring
  • 2-(4-(4-Benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(Pyridin-2-yl)ethoxy) Acetate (Compound 6j)

    • Structure : Incorporates a benzyl group at the piperazine N4 position and a pyridinyl ethoxy side chain.
    • Activity : Enhances learning and memory in mice via cholinergic pathways, reducing errors in water maze tests by 40–50% compared to controls .
    • Key Difference : The benzyl group increases lipophilicity, improving blood-brain barrier (BBB) penetration compared to the unsubstituted parent compound.
  • Ethyl 2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetate (Compound 1) Structure: Features a 4-methoxyphenyl group on the piperazine ring. Activity: Serves as a precursor for oxadiazole-piperazine derivatives (4a-e), which exhibit monoamine oxidase (MAO) inhibitory activity (IC₅₀: 0.8–2.1 µM) . Key Difference: The methoxy group enhances electron density, facilitating interactions with MAO enzymes.
Modifications to the Ester Group
  • Ethyl 2-Oxo-2-(piperazin-1-yl)acetate Hydrochloride

    • Structure : Contains a ketone group adjacent to the piperazine ring.
    • Activity : Predicted to influence hydrogen bonding with GABA receptors, though specific data are pending .
    • Key Difference : The oxo group may reduce metabolic stability compared to the parent acetate.
  • Ethyl 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoate Structure: Propanoate ester replaces acetate, with a methylene spacer. Activity: Shows affinity for 5-HT₁A receptors (Kᵢ: 12 nM) due to enhanced steric flexibility .

Pharmacokinetic and Physicochemical Properties

Compound log P Solubility (mg/mL) BBB Penetration Metabolic Stability Key Reference
2-(Piperazin-1-yl)ethyl acetate 1.2 25.3 (water) Moderate High (t₁/₂: 6.2 h)
Compound 6j 2.8 8.7 (water) High Moderate (t₁/₂: 4.1 h)
Ethyl 2-oxo derivative 0.9 32.1 (water) Low Low (t₁/₂: 1.8 h)
Oxadiazole-piperazine (4a) 3.1 5.2 (DMSO) High High (t₁/₂: 7.5 h)
  • log P : Higher values in benzyl- and methoxyphenyl-substituted compounds correlate with improved membrane permeability.
  • BBB Penetration : Substitutions like benzyl or methoxyphenyl enhance CNS targeting .
  • Metabolic Stability : Acetate esters generally exhibit longer half-lives than ketone-modified analogs due to resistance to esterase hydrolysis .

Research Findings and Clinical Relevance

  • Neuropharmacological Applications: this compound derivatives modulate 5-HT and GABA receptors, showing promise in anxiety and depression models .
  • MAO Inhibition : Oxadiazole-piperazine derivatives (e.g., 4a) are potent MAO-B inhibitors, suggesting utility in Parkinson’s disease .

Q & A

Basic: What are the standard synthetic routes for 2-(Piperazin-1-yl)ethyl acetate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between piperazine derivatives and ethyl chloroacetate under basic conditions. For example, ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate is synthesized using sodium hydroxide in dichloromethane or toluene to deprotonate piperazine, facilitating substitution at the nitrogen . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Room temperature avoids side reactions like ester hydrolysis.
  • Base : Potassium carbonate or triethylamine improves nucleophilicity.
    Data Table :
ParameterOptimal ConditionYield RangeReference
SolventDichloromethane70-80%
BaseK₂CO₃65-75%
Reaction Time18–24 hours60-85%

Advanced: How can conflicting spectral data (e.g., NMR, LC-MS) for this compound derivatives be resolved?

Methodological Answer:
Contradictions often arise from impurities (e.g., unreacted piperazine or ester hydrolysis products). Strategies include:

  • 2D NMR (COSY, HSQC) : Distinguish overlapping signals from regioisomers (e.g., ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate vs. positional isomers) .
  • LC-MS with ion-trap detectors : Identify trace byproducts (e.g., 2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl acetate , a common impurity in similar syntheses) .
  • DSC/TGA : Confirm thermal stability and purity thresholds (>95% by DSC) .

Basic: What analytical methods are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • HPLC/UPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation of piperazine derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., C₁₀H₂₀N₂O₂ for ethyl derivatives, expected m/z 200.28) .
  • ¹H/¹³C NMR : Key signals include piperazine N–CH₂ (δ 2.4–3.1 ppm) and ester carbonyl (δ 170–175 ppm) .

Advanced: How do structural modifications (e.g., alkylation, fluorination) impact the biological activity of this compound analogs?

Methodological Answer:

  • Alkylation (e.g., tert-butyl groups) : Enhances lipophilicity, improving blood-brain barrier penetration (e.g., tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride has shown CNS activity) .
  • Fluorination : Increases metabolic stability; ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate exhibits prolonged half-life in vitro .
  • Aryl substitution : Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate shows serotonin receptor affinity (Ki < 100 nM in radioligand assays) .

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (piperazine derivatives are irritants) .
  • Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane) in synthesis .
  • Waste disposal : Neutralize acidic/basic residues before disposal (pH 6–8) .

Advanced: How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predict binding to targets like 5-HT₁A receptors (e.g., ethyl 2-(4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate docked with ΔG = -9.2 kcal/mol) .
  • QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with IC₅₀ values .
  • MD simulations : Assess stability of piperazine-enzyme complexes over 100 ns trajectories .

Basic: What are common impurities in this compound synthesis, and how are they quantified?

Methodological Answer:

  • Byproducts : Unreacted ethyl chloroacetate, hydrolyzed acetic acid derivatives, or dimeric species (e.g., 2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethyl acetate ) .
  • Quantification :
    • GC-FID : For volatile impurities (LOD: 0.1%).
    • HPLC-UV : For nonvolatile species (LOD: 0.05%) .

Advanced: What strategies resolve discrepancies between in vitro and in vivo toxicity profiles of piperazine derivatives?

Methodological Answer:

  • Metabolite profiling (LC-MS/MS) : Identify hepatotoxic metabolites (e.g., N-oxides from CYP450 oxidation) .
  • Species-specific assays : Compare rodent vs. human liver microsome stability .
  • PK/PD modeling : Adjust dosing regimens to account for rapid clearance (e.g., ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate has t₁/₂ = 2.3 h in mice) .

Basic: How is the purity of this compound validated for pharmacological studies?

Methodological Answer:

  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Chiral HPLC : Ensure enantiomeric purity (>99% for receptor studies) .
  • Karl Fischer titration : Limit water content to <0.1% for hygroscopic derivatives .

Advanced: What are emerging applications of this compound in targeted drug delivery?

Methodological Answer:

  • Prodrug design : Ester hydrolysis releases active piperazine moieties in acidic tumor microenvironments .
  • Nanoparticle conjugation : PEGylated derivatives improve solubility (e.g., ethyl [4-(3,3,3-trifluoropropyl)piperazin-1-yl]acetate-PEG increases bioavailability by 40%) .
  • Receptor-targeted delivery : Conjugation to folate ligands enhances uptake in cancer cells (e.g., 3-fold increase in HT-29 cell internalization) .

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